1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. A common synthetic route includes the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core:
- Starting with a suitable pyrazole derivative, such as 3,5-dimethylphenylhydrazine, which undergoes cyclization with an appropriate diketone or aldehyde to form the pyrazole ring.
- The pyrazole intermediate is then reacted with a formamide derivative under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.
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Substitution Reactions:
- The core structure is further functionalized by introducing the N-ethyl and N-phenyl groups through nucleophilic substitution reactions. This step often involves the use of ethylamine and phenylamine under controlled conditions to ensure selective substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Processes: Utilizing reactors that allow for precise control of reaction conditions.
Catalysts and Solvents: Employing catalysts to enhance reaction rates and yields, and selecting solvents that facilitate the purification process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: Halogenation or alkylation reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with fewer double bonds or additional hydrogen atoms.
Substituted Derivatives: Compounds with new alkyl or halogen groups.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can regulate cell growth and proliferation.
Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer cell signaling pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific kinases. Kinases are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell growth and survival. The molecular targets often include cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Other compounds in this class also exhibit kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives: These compounds have similar structures but different biological activities.
Uniqueness: 1-(3,5-Dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain kinases compared to other derivatives.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-4-25(17-8-6-5-7-9-17)20-19-13-24-26(21(19)23-14-22-20)18-11-15(2)10-16(3)12-18/h5-14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEBTNKEADUWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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